3-(Cyclopropylmethoxy)piperidine
Overview
Description
3-(Cyclopropylmethoxy)piperidine is a chemical compound with the molecular formula C9H17NO. It is characterized by a cyclopropylmethoxy group attached to the nitrogen atom of a piperidine ring
Mechanism of Action
Target of Action
Piperidine, a major component of this compound, has been observed to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine and its derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
3-(Cyclopropylmethoxy)piperidine may affect several biochemical pathways. Piperidine, a major component of this compound, has been observed to regulate signaling pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, and others .
Pharmacokinetics
Piperidine and its derivatives have been observed to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Result of Action
Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers, including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)piperidine typically involves the reaction of piperidine with cyclopropylmethyl chloride under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives of the piperidine ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)piperidine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)piperidine is structurally similar to other piperidine derivatives, such as 3-(propyl)piperidine and 3-(butyl)piperidine. its unique cyclopropylmethoxy group imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various applications, distinguishing it from its analogs.
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Properties
IUPAC Name |
3-(cyclopropylmethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTKIXGGEPCHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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